2-Fluoro-dl-phenylalanine

Vue d'ensemble

Description

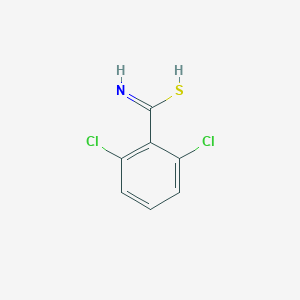

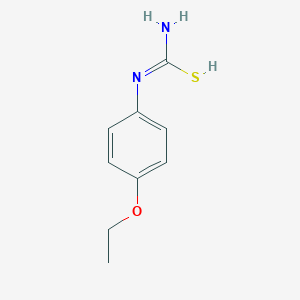

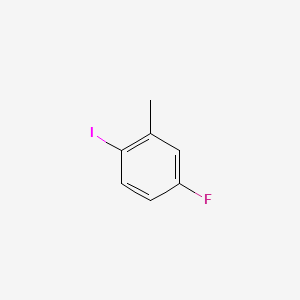

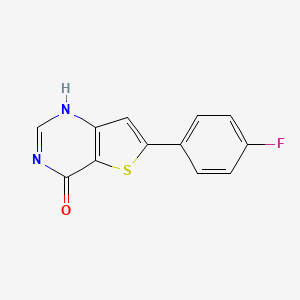

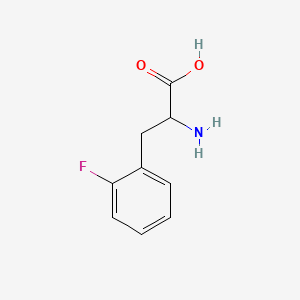

2-Fluoro-dl-phenylalanine is a phenylalanine derivative in which the hydrogen at position 2 on the benzene ring is replaced by a fluoro group . It is a non-proteinogenic alpha-amino acid and a member of monofluorobenzenes .

Molecular Structure Analysis

The molecular formula of this compound is C9H10FNO2, and its molecular weight is 183.18 . The InChI key is NYCRCTMDYITATC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It has a melting point of 243-246 °C (lit.) and a predicted boiling point of 308.1±32.0 °C . Its density is estimated to be 1.1939 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Chromatography : The compound has been used in ligand-exchange micellar electrokinetic capillary chromatography for the separation of fluorophenylalanine isomers and tyrosine (Chen et al., 1998).

Genetics and Bioengineering : It has been used in the isolation of mutants in Saccharomyces cerevisiae. These mutants produced large quantities of β-phenethyl alcohol and β-phenethyl acetate, which are important for aroma and flavor (Akita et al., 1990); (Fukuda et al., 1991).

Food Microbiology : The compound has been instrumental in yeast research, particularly in improving the organoleptic properties of bakers' products by increasing the production of 2-phenylethanol, which influences aroma and flavor (Dueñas-Sánchez et al., 2014).

Plant Physiology : It has been found to stimulate growth in the excised axes of Phaseolus vulgaris (Walton, 1966).

Medical Imaging : In nuclear medicine, it has been involved in positron emission tomography (PET) studies, especially in evaluating central motor disorders, Parkinson's disease, and tumor visualization (Seibyl et al., 2007).

Cancer Research : It has been studied for its effects on the growth and biochemistry of the Taper liver tumor in mice, demonstrating a relationship between biochemical effects and growth retardation (Maclean & Huber, 1971).

Mécanisme D'action

Target of Action

2-Fluoro-dl-phenylalanine, a derivative of phenylalanine, primarily targets enzymes and proteins in the body. It plays an important role as a potential enzyme inhibitor and therapeutic agent . The compound’s primary targets are enzymes involved in the synthesis and degradation of peptides and proteins .

Mode of Action

The compound interacts with its targets by incorporating itself into proteins, thereby increasing their catabolic stability, especially in therapeutic proteins and peptide-based vaccines . This interaction results in changes to the protein structure and function, influencing aspects such as protein folding, protein-protein interactions, and ribosomal translation .

Biochemical Pathways

This compound affects the biochemical pathways involved in protein synthesis and degradation. It modulates the properties of peptides and proteins, influencing aspects such as protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties . The effect on peptide structure and stability depends on the position and number of fluorine atoms within the amino acid chains .

Pharmacokinetics

The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to modulate the properties of peptides and proteins. This includes influencing protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties . These changes can have significant effects on cellular function and overall organism health.

Safety and Hazards

Orientations Futures

2-Fluoro-dl-phenylalanine derivatives are required for the synthesis of gastrazole (JB95008), a potent and highly selective cholecystokinin-2 (CCK2) receptor antagonist . This suggests potential future directions in the development of antiviral and antimicrobial drugs .

Relevant Papers The paper titled “Enantiospecific synthesis of 2-[18F]fluoro-L-phenylalanine and 2-[18F]fluoro-L-tyrosine by isotopic exchange” discusses the synthesis of this compound . Another paper titled “Fluorinated phenylalanines: synthesis and pharmaceutical applications” discusses the use of this compound derivatives in the synthesis of gastrazole (JB95008), a potent and highly selective cholecystokinin-2 (CCK2) receptor antagonist .

Propriétés

IUPAC Name |

2-amino-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCRCTMDYITATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313097 | |

| Record name | DL-2-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2629-55-2, 325-69-9, 35175-89-4 | |

| Record name | DL-2-Fluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2629-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000325699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-3-(2-Fluorophenyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-2-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-3-(2-fluorophenyl)alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3,4-Dichlorophenyl)ureido]benzenesulfonyl chloride](/img/structure/B7724060.png)